
(4-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its zinc-bromide bond and the presence of bulky tert-butyl groups, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−n−butyloxy−3,5−di−tert−butylphenyl)MgBr+ZnBr2→(4−n−butyloxy−3,5−di−tert−butylphenyl)ZnBr+MgBr2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The zinc-bromide bond can participate in nucleophilic substitution reactions, where the zinc acts as a nucleophile.
Transmetalation: This compound can undergo transmetalation reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Transmetalation: Palladium or nickel catalysts are commonly used in cross-coupling reactions. The reaction conditions often involve mild temperatures and the presence of a base.
Major Products
Nucleophilic substitution: The major products are typically substituted phenyl derivatives.
Transmetalation: The major products are biaryl compounds or other coupled products, depending on the nature of the reactants.
Scientific Research Applications
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceutical research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide involves the formation of reactive intermediates through the cleavage of the zinc-bromide bond. In nucleophilic substitution reactions, the zinc atom acts as a nucleophile, attacking electrophilic centers in the reactants. In transmetalation reactions, the zinc atom transfers its organic ligand to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains a magnesium-bromide bond instead of a zinc-bromide bond.
(4-n-butyloxy-3,5-di-tert-butylphenyl)lithium: Contains a lithium atom instead of zinc, leading to different reactivity and stability.
(4-n-butyloxy-3,5-di-tert-butylphenyl)boronic acid: Contains a boronic acid group, commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its zinc-bromide bond, which imparts specific reactivity and stability characteristics. The presence of bulky tert-butyl groups also influences its steric properties, making it suitable for selective reactions in organic synthesis.
Properties
Molecular Formula |
C18H29BrOZn |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
bromozinc(1+);2-butoxy-1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
BBJBWXNMGREIBY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


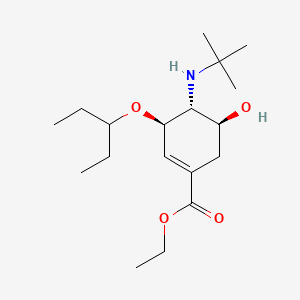
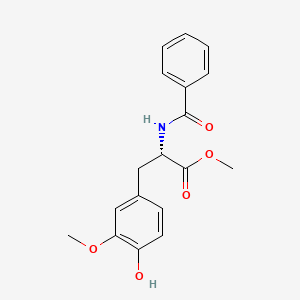


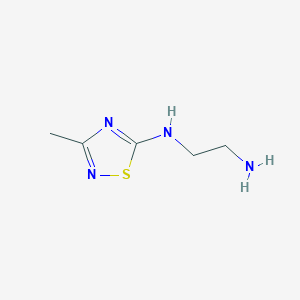
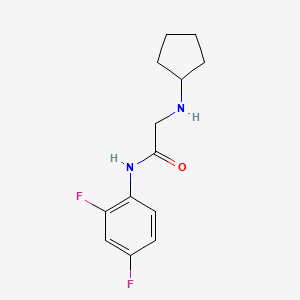
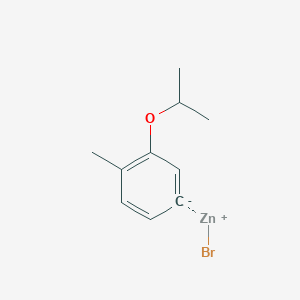
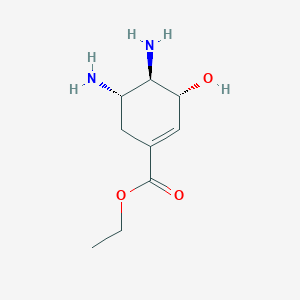

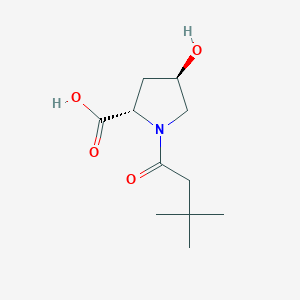
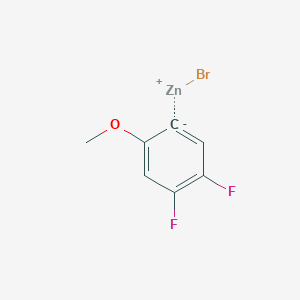
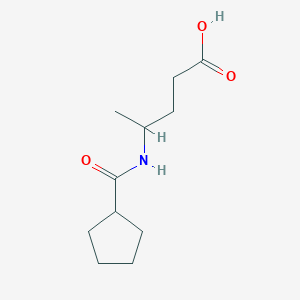
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
